2-Nitroaniline-3,4,5,6-D4
Overview
Description
2-Nitroaniline-3,4,5,6-D4 is an isotopically labeled analogue of 2-Nitroaniline, which is an organic compound with the formula H₂NC₆H₄NO₂. This compound is a derivative of aniline, carrying a nitro functional group in position 2. The deuterium-labeled version, this compound, is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitroaniline-3,4,5,6-D4 can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with ammonia:
ClC6H4NO2+2NH3→H2NC6H4NO2+NH4Cl
This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps to purify the compound and ensure its isotopic labeling is accurate .
Chemical Reactions Analysis
Types of Reactions
2-Nitroaniline-3,4,5,6-D4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming 2-phenylenediamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Diazotization: The amine group can be diazotized to form diazonium salts, which are precursors to various dyes.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of catalysts.
Substitution: Reagents such as ammonia or other nucleophiles are used under controlled conditions.
Diazotization: Sodium nitrite and hydrochloric acid are typically used for diazotization reactions.
Major Products Formed
Reduction: 2-Phenylenediamine
Substitution: Various substituted anilines
Diazotization: Diazonium salts, which can be further transformed into azo dyes.
Scientific Research Applications
2-Nitroaniline-3,4,5,6-D4 is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of cutting fluids, benzotriazoles, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitroaniline-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to the formation of amines, which are important in various biochemical processes .
Comparison with Similar Compounds
2-Nitroaniline-3,4,5,6-D4 can be compared with other nitroaniline isomers, such as:
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJCXCZTLWNFOH-RHQRLBAQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[N+](=O)[O-])[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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